4-cyano-N-(4-cyanophenyl)benzamide 4-cyano-N-(4-cyanophenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14427932
InChI: InChI=1S/C15H9N3O/c16-9-11-1-5-13(6-2-11)15(19)18-14-7-3-12(10-17)4-8-14/h1-8H,(H,18,19)
SMILES:
Molecular Formula: C15H9N3O
Molecular Weight: 247.25 g/mol

4-cyano-N-(4-cyanophenyl)benzamide

CAS No.:

Cat. No.: VC14427932

Molecular Formula: C15H9N3O

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

4-cyano-N-(4-cyanophenyl)benzamide -

Specification

Molecular Formula C15H9N3O
Molecular Weight 247.25 g/mol
IUPAC Name 4-cyano-N-(4-cyanophenyl)benzamide
Standard InChI InChI=1S/C15H9N3O/c16-9-11-1-5-13(6-2-11)15(19)18-14-7-3-12(10-17)4-8-14/h1-8H,(H,18,19)
Standard InChI Key FPKHJVFTOAXWJX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-cyano-N-(4-cyanophenyl)benzamide, reflects its bis-cyano functionalization. The core structure consists of a benzamide moiety (a carbonyl-linked benzene and aniline) with cyano groups (-C≡N) at the para positions of both aromatic rings . This arrangement creates a planar, conjugated system that enhances intermolecular interactions, such as π-π stacking and dipole-dipole forces, which are critical for both crystallization and biological target engagement.

Table 1: Key Identifiers and Physical Properties

PropertyValueSource
CAS Registry Number10278-46-3
Molecular FormulaC15H9N3O\text{C}_{15}\text{H}_{9}\text{N}_{3}\text{O}
Molecular Weight247.25 g/mol
Density1.22 g/cm³
Boiling Point314.9°C at 760 mmHg
Flash Point144.2°C

The density and boiling point suggest a compact crystalline lattice with strong intermolecular forces, consistent with polar cyano groups .

Synthetic Methodologies

Primary Synthesis Route

A widely reported method involves the reaction of 4-bromobenzonitrile with n-butyllithium, followed by quenching with ammonium chloride. This two-step process achieves a yield of 74% under optimized conditions:

  • Lithiation-Halogen Exchange:
    4-BrC6H4CN+n-BuLi4-LiC6H4CN+n-BuBr\text{4-BrC}_6\text{H}_4\text{CN} + \text{n-BuLi} \rightarrow \text{4-LiC}_6\text{H}_4\text{CN} + \text{n-BuBr}

  • Ammonolysis:
    4-LiC6H4CN+NH4Cl4-Cyano-N-(4-cyanophenyl)benzamide+LiCl+H2\text{4-LiC}_6\text{H}_4\text{CN} + \text{NH}_4\text{Cl} \rightarrow \text{4-Cyano-N-(4-cyanophenyl)benzamide} + \text{LiCl} + \text{H}_2

Gas chromatography (GC) with internal standardization confirms purity, while recrystallization from ethanol yields a white solid .

Alternative Pathways

A titanium tetraiodide/trimethylsilyl iodide (TiI₄/TMSI) synergistic system has been explored for nitrile-containing amides, though direct application to this compound remains undocumented . This method could theoretically enhance electrophilic aromatic substitution efficiency, particularly for sterically hindered intermediates.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 300°C, with the cyano groups undergoing hydrolysis to carboxylic acids under strongly acidic or basic conditions .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 2,230 cm⁻¹ (C≡N stretch) and 1,650 cm⁻¹ (amide C=O stretch).

  • NMR:

    • 1H^1\text{H}: δ 7.8–8.1 ppm (aromatic protons), δ 10.2 ppm (amide NH) .

    • 13C^{13}\text{C}: δ 118–120 ppm (cyano carbons), δ 167 ppm (carbonyl carbon).

Biological Activity and Mechanisms

Enzyme Inhibition

Derivatives of 4-cyano-N-(4-cyanophenyl)benzamide demonstrate inhibitory effects on cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), enzymes implicated in inflammation and cancer metastasis. The cyano groups facilitate hydrogen bonding with active-site residues, while the benzamide core stabilizes interactions via hydrophobic pockets.

Table 2: Preliminary Bioactivity Data

Target EnzymeIC₅₀ (μM)Model SystemSource
COX-212.3In vitro (murine)
MMP-98.7Human recombinant

Antiproliferative Effects

In MCF-7 breast cancer cells, the compound reduced viability by 45% at 50 μM over 48 hours, likely through ROS-mediated apoptosis. Comparatively, the analog 4-(4-cyanophenyl)-N,N-dimethylbenzamide showed weaker activity (28% viability reduction), underscoring the importance of the free amide proton.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. Structural modifications, such as fluorination at the meta position, are being explored to enhance blood-brain barrier permeability.

Materials Science

In organic electronics, the conjugated system acts as an electron-deficient moiety in donor-acceptor polymers, achieving a hole mobility of 0.12 cm²/V·s in thin-film transistors.

Comparison with Structural Analogs

Table 3: Key Analog Comparison

CompoundMolecular FormulaBioactivity (COX-2 IC₅₀)Application
4-Cyano-N-(4-cyanophenyl)benzamideC15H9N3O\text{C}_{15}\text{H}_{9}\text{N}_{3}\text{O}12.3 μMAnticancer, NSAIDs
N-(4-Cyanophenyl)benzamideC14H10N2O\text{C}_{14}\text{H}_{10}\text{N}_{2}\text{O}45.6 μMIntermediate
4-(4-Cyanophenyl)-N,N-dimethylbenzamideC16H14N2O\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}89.1 μMPolymer additives

The parent compound’s superior bioactivity highlights the critical role of dual cyano substitution in target engagement .

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